N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 369-74-4
VCID: VC5536152
InChI: InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 315.68

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide

CAS No.: 369-74-4

Cat. No.: VC5536152

Molecular Formula: C14H9ClF3NO2

Molecular Weight: 315.68

* For research use only. Not for human or veterinary use.

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide - 369-74-4

Specification

CAS No. 369-74-4
Molecular Formula C14H9ClF3NO2
Molecular Weight 315.68
IUPAC Name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Standard InChI InChI=1S/C14H9ClF3NO2/c15-11-6-5-8(7-10(11)14(16,17)18)19-13(21)9-3-1-2-4-12(9)20/h1-7,20H,(H,19,21)
Standard InChI Key MXSJAPIEXXAEKO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O

Introduction

Chemical and Structural Properties

Molecular Characterization

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide features a benzamide backbone substituted with a hydroxy group at the 2-position and a 4-chloro-3-(trifluoromethyl)phenyl moiety at the amide nitrogen. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target interaction. Key physicochemical properties are summarized below:

PropertyValue
IUPAC NameN-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
Molecular FormulaC14H9ClF3NO2\text{C}_{14}\text{H}_{9}\text{ClF}_{3}\text{NO}_{2}
Molecular Weight315.68 g/mol
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O
InChI KeyMXSJAPIEXXAEKO-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)O

The compound’s stability under standard laboratory conditions and its nuclear localization (as inferred from structural analogs) suggest utility in targeting chromatin-associated proteins.

Spectroscopic and Thermodynamic Data

While experimental data on spectral properties (e.g., NMR, IR) are scarce, computational models predict strong absorbance in the UV range due to aromatic and amide chromophores. The trifluoromethyl group likely contributes to distinct 19F^{19}\text{F} NMR signals, aiding in compound identification.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)aniline with salicylic acid derivatives. A common approach utilizes carbodiimide-based coupling agents (e.g., EDC) in the presence of triethylamine to activate the carboxylic acid group of salicylic acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis.

Salicylic acid+4-chloro-3-(trifluoromethyl)anilineEDC, TEAN-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide\text{Salicylic acid} + \text{4-chloro-3-(trifluoromethyl)aniline} \xrightarrow{\text{EDC, TEA}} \text{N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide}

Industrial Optimization

Large-scale production requires optimizing yield and purity through techniques like recrystallization or column chromatography. Continuous-flow reactors may enhance efficiency by reducing reaction times and byproduct formation.

Biological Activity and Mechanisms

Enzyme Modulation

Benzamide derivatives are known to interact with histone acetyltransferases (HATs) like p300, which regulate gene expression via chromatin remodeling. While specific data on this compound’s HAT activity are unavailable, its structural similarity to known modulators implies potential epigenetic applications.

Industrial and Pharmaceutical Applications

Agrochemical Development

The trifluoromethyl group’s electron-withdrawing properties make this compound a candidate for herbicide and pesticide formulations. Analogs with chloro-substituents have shown efficacy in disrupting plant pathogenic fungi.

Drug Discovery

Benzamides are explored as kinase inhibitors and antimicrobial agents. This compound’s ability to penetrate cellular membranes (due to lipophilicity) positions it as a lead structure for antibiotic development, particularly against drug-resistant pathogens .

Comparison with Structural Analogs

CompoundKey Structural DifferencesBioactivity
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinolPiperidine ring replaces benzamideNeuroprotective effects in animal models
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide (CTPB)Ethoxy group instead of hydroxyEnhanced metabolic stability
5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideBranched alkyl chain addedPotent anti-MRSA activity

The presence of the hydroxy group in N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide may improve hydrogen bonding with biological targets compared to ethoxy-substituted analogs .

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